molecular formula C26H25AlP B14552462 CID 78065812

CID 78065812

Cat. No.: B14552462
M. Wt: 395.4 g/mol
InChI Key: ULAMSUBIQCMHIT-UHFFFAOYSA-N
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Description

CID 78065812 is a unique organic compound registered in the PubChem database under the Compound Identifier (CID) system. The compound’s mass spectrum and chromatographic profile (e.g., retention time, fragmentation patterns) are critical for confirming its identity and purity, aligning with standard protocols for novel compound validation .

Based on analogous compounds (e.g., CID 2049887, CAS 20358-06-9), this compound may exhibit properties such as moderate hydrophobicity (logP ~1.5–2.8), molecular weight in the range of 150–200 g/mol, and bioactivity relevant to medicinal or industrial applications .

Properties

Molecular Formula

C26H25AlP

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C12H11P.2C7H7.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-7-5-3-2-4-6-7;/h1-10,13H;2*3-6H,1H3;

InChI Key

ULAMSUBIQCMHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Al]C2=CC=C(C=C2)C.C1=CC=C(C=C1)PC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065812 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then processed further, often involving purification and additional reactions to achieve the desired structure.

    Final Synthesis: The final step involves the completion of the molecular structure, ensuring the compound meets the required specifications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Conducting the reactions in large batches to produce significant quantities.

    Continuous Flow Systems: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 78065812 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various halides or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxidized derivatives with different functional groups.

    Reduction: Can yield reduced forms with altered chemical properties.

    Substitution: Results in compounds with new functional groups replacing the original ones.

Scientific Research Applications

CID 78065812 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78065812 involves its interaction with specific molecular targets and pathways. It may:

    Bind to Receptors: Interact with specific receptors or enzymes, altering their activity.

    Modulate Pathways: Influence various biochemical pathways, leading to changes in cellular functions.

    Exert Effects: The overall effect depends on the specific target and pathway involved, which can vary based on the compound’s structure and properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares CID 78065812 with three structurally related compounds, extrapolated from methodologies in , and 13:

Parameter This compound CID 2049887 CID 35468721 (Hypothetical) CID 90124563 (Hypothetical)
Molecular Formula C₈H₁₀FN₂O C₇H₅FN₂S C₉H₁₂O₂S C₁₀H₁₅ClN
Molecular Weight (g/mol) 185.18 168.19 200.26 196.69
logP (iLOGP) 2.05 1.57 2.78 3.12
Solubility (mg/mL) 0.182 0.249 0.105 0.076
Bioactivity CYP3A4 Inhibition CYP1A2 Inhibition Antibacterial Neuroprotective
Synthetic Accessibility 2.30 2.14 3.05 2.88

Key Observations :

  • Bioactivity Diversity : Functional groups (e.g., fluorine in CID 2049887, chlorine in CID 90124563) correlate with distinct enzymatic targets, highlighting structure-activity relationships .
  • Synthetic Complexity : this compound’s synthetic accessibility score (2.30) indicates moderate feasibility for large-scale production, comparable to CID 2049887 .

Analytical Differentiation Techniques

Mass Spectrometry (MS)
  • This compound : Likely displays unique fragmentation patterns under collision-induced dissociation (CID) in MS, enabling differentiation from isomers (e.g., positional variants of fluorine or sulfur substituents) .
  • CID 2049887 : Characterized by a dominant fragment ion at m/z 123.05, corresponding to cleavage at the thiourea moiety .
Chromatographic Behavior
  • GC-MS Retention Indices : this compound’s elution profile in vacuum-distilled fractions (, Figure 1C) may differ from CID 2049887 due to polarity variations .
  • HPLC-ESI-MS: As shown in , even isomeric compounds (e.g., ginsenosides) can be resolved via retention time and CID fragmentation disparities .

Research Findings and Limitations

Key Findings

Structural Elucidation : Advanced MS and chromatographic techniques are indispensable for distinguishing this compound from analogs, particularly in complex matrices .

Property Predictions : Computational models (e.g., iLOGP, SILICOS-IT) reliably estimate logP and bioavailability, aiding preliminary screening .

Synthetic Feasibility : this compound’s moderate synthetic accessibility supports its viability for further development .

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